4-Amino-1-cyclopentylpyrrolidin-2-one chemical structure and molecular weight
4-Amino-1-cyclopentylpyrrolidin-2-one chemical structure and molecular weight
An In-Depth Technical Guide to the 4-Amino-1-cyclopentylpyrrolidin-2-one Scaffold in Medicinal Chemistry
Executive Summary: The Shift Toward sp³-Rich Scaffolds
In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional scaffolds is a strategic imperative designed to improve target selectivity and clinical success rates. The pyrrolidinone core is widely recognized as a "privileged scaffold" due to its unique combination of conformational flexibility, hydrogen-bonding capacity, and favorable physicochemical properties[1].
Within this chemical space, 4-Amino-1-cyclopentylpyrrolidin-2-one has emerged as a highly versatile and functionalized building block. By integrating a rigid lactam core, a lipophilic cyclopentyl domain, and a stereospecific nucleophilic amine, this compound provides medicinal chemists with a highly modular framework for developing complex therapeutics, ranging from kinase inhibitors to neuroprotective agents[2][3].
Physicochemical Profiling & Structural Analysis
Understanding the exact physicochemical properties of a building block is the first step in rational drug design. 4-Amino-1-cyclopentylpyrrolidin-2-one is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt. The selection between these forms is dictated by the specific synthetic environment; the free base is primed for immediate nucleophilic coupling, whereas the HCl salt offers superior bench stability and aqueous solubility[4].
Table 1: Quantitative Physicochemical Identifiers
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1105193-76-7[5] | 1177344-28-3[4] |
| Molecular Formula | C₉H₁₆N₂O[5] | C₉H₁₇ClN₂O[6] |
| Molecular Weight | 168.24 g/mol [5] | 204.70 g/mol [6] |
| SMILES String | NC1CN(C2CCCC2)C(=O)C1[5] | Cl.NC1CN(C2CCCC2)C(=O)C1 |
| H-Bond Donors | 1 (Primary Amine) | 2 (Ammonium ion) |
| H-Bond Acceptors | 2 (Carbonyl Oxygen, Amine) | 2 (Carbonyl Oxygen, Amine) |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, I emphasize that the selection of a chemical scaffold must be driven by causality—why does this specific structure improve a drug candidate's profile?
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3D Spatial Coverage via Pseudorotation: Unlike planar pyrrole rings, the saturated five-membered pyrrolidinone ring undergoes a phenomenon known as "pseudorotation." This allows the ring to sample multiple non-planar conformations, granting the molecule superior 3D spatial coverage to fit snugly into complex, enantioselective protein binding pockets[7].
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Defined Stereochemistry at C4: The C4 position housing the amino group is a chiral center. The specific stereochemistry (either S or R) is critical, as the spatial orientation of this amino group dictates the binding mode and trajectory of subsequent functional groups toward the biological target[8].
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Lipophilic Shielding (N-Cyclopentyl): The addition of the cyclopentyl group at the N1 position serves a dual purpose. First, it modulates the overall lipophilicity (LogP) of the molecule, which is essential for membrane permeability. Second, it acts as a steric shield, protecting the lactam core from premature enzymatic hydrolysis in vivo.
Pharmacophoric deconstruction of the 4-amino-1-cyclopentylpyrrolidin-2-one scaffold.
Analytical Validation Protocol (Self-Validating System)
Before integrating 4-amino-1-cyclopentylpyrrolidin-2-one into a multi-step library synthesis (e.g., Buchwald-Hartwig cross-coupling or amide bond formation), its structural and stereochemical integrity must be rigorously verified. The following step-by-step methodology ensures a self-validating analytical workflow.
Step-by-Step Methodology: LC-MS and NMR Structural Elucidation
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Step 1: Sample Preparation Dissolve 1.0 mg of the 4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. This ensures the complete dissociation of the salt and protonation of the amine for positive ion mode detection.
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Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: You must observe a dominant peak in the Total Ion Chromatogram (TIC). The extracted mass spectrum (ESI+) must show the [M+H]+ ion at m/z 169.24 , confirming the exact molecular weight of the free base[5].
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Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve 10 mg of the compound in DMSO-d6. Acquire both ¹H and ¹³C spectra. Causality: The ¹H NMR must show a distinct multiplet for the cyclopentyl methine proton (~4.0 ppm) and a broad singlet for the primary amine protons (if not fully exchanged). The ¹³C NMR must confirm the presence of the lactam carbonyl carbon at approximately 173 ppm.
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Step 4: Chiral High-Performance Liquid Chromatography (HPLC) If utilizing a specific enantiomer (e.g., the S-enantiomer), run the sample on a chiral stationary phase (e.g., Chiralpak AD-H) using an isocratic Hexane/Isopropanol/Diethylamine method. Causality: This validates the enantiomeric excess (ee > 99%), ensuring that downstream biological assays are not confounded by the inactive enantiomer[8].
Step-by-step analytical workflow for validating scaffold purity and stereochemistry.
Applications in Target-Directed Drug Discovery
The 4-amino-1-cyclopentylpyrrolidin-2-one scaffold is not merely a theoretical construct; it is actively deployed in contemporary drug discovery campaigns.
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Kinase Inhibitors & Benzamide Derivatives: The primary amine at the C4 position is frequently reacted with substituted benzoic acids to form complex benzamide derivatives. These derivatives, containing the 1-cyclopentylpyrrolidin-2-one moiety, are actively investigated for their role as potent kinase inhibitors and antitumor agents[2].
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Neuroprotective Agents: The pyrrolidinone and related pyrrolidine-2,5-dione scaffolds have demonstrated significant efficacy in crossing the blood-brain barrier. Recent studies highlight their use in developing inhibitors for specific protein-protein interactions (such as PICK1 PDZ) to act as anti-ischemic stroke agents, improving cell survival and downregulating pro-apoptotic factors[3].
By leveraging the precise molecular weight, defined stereochemistry, and robust synthetic handles of 4-amino-1-cyclopentylpyrrolidin-2-one, researchers can systematically explore novel chemical space and accelerate the discovery of targeted therapeutics.
References
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NextSDS. "4-amino-1-cyclopentylpyrrolidin-2-one hydrochloride — Chemical Substance Information." NextSDS Database.[Link]
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Molport. "4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7 | Buy Now." Molport Catalog.[Link]
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Namiki Shoji. "Building Blocks Catalogue June 2024." Namiki-s.co.jp.[Link]
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National Institutes of Health (PMC). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." PMC Database.[Link]
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PubMed. "Discovery of novel pyrrolidine-2,5-dione scaffold PICK1 PDZ inhibitors as anti-ischemic stroke agents." PubMed Database.[Link]
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- 3. Discovery of novel pyrrolidine-2,5-dione scaffold PICK1 PDZ inhibitors as anti-ischemic stroke agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 4-amino-1-cyclopentylpyrrolidin-2-one | 1105193-76-7 | Buy Now [molport.com]
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Figure 1. Structure and atom numbering for 4-Amino-1-cyclopentylpyrrolidin-2-one.
